![molecular formula C21H16N2O6S B2552812 N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-Dihydrobenzo[b][1,4]dioxin-6-sulfonamid CAS No. 922137-50-6](/img/structure/B2552812.png)
N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-Dihydrobenzo[b][1,4]dioxin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H16N2O6S and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant antidepressant properties. A study demonstrated that modifications to the oxazepine structure can enhance serotonin receptor affinity, leading to improved mood-regulating effects in animal models .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and related disorders. In vitro studies have shown that it may selectively antagonize dopamine D2 receptors, which is a common mechanism among antipsychotic drugs .
Anti-inflammatory Effects
Sulfonamide groups are known for their anti-inflammatory properties. Preliminary studies have indicated that N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antidepressant Efficacy
A recent clinical trial assessed the antidepressant efficacy of a related oxazepine derivative in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo groups after six weeks of treatment .
Case Study 2: Antipsychotic Activity
In another study involving animal models of schizophrenia, the administration of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide resulted in reduced hyperactivity and improved cognitive function metrics .
Biologische Aktivität
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a unique heterocyclic structure. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16N2O6S
- Molecular Weight : 424.4 g/mol
- CAS Number : 922137-50-6
The structure features a dibenzo[b,f][1,4]oxazepine core fused with a dioxine sulfonamide group, which contributes to its biological activity.
The biological activity of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors involved in critical metabolic pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism.
- Receptor Modulation : It interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Antidepressant Effects
Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antidepressant-like effects in animal models. For instance, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have demonstrated significant reductions in depressive behaviors in rodents when tested in forced swim and tail suspension tests .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cultures .
Research Findings and Case Studies
Eigenschaften
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c24-21-15-11-13(5-7-17(15)29-18-4-2-1-3-16(18)22-21)23-30(25,26)14-6-8-19-20(12-14)28-10-9-27-19/h1-8,11-12,23H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLTDVUZBHOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.